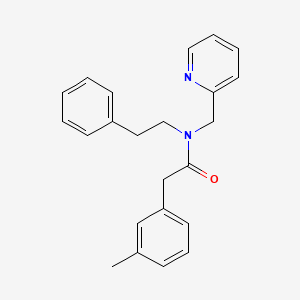

N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c1-19-8-7-11-21(16-19)17-23(26)25(18-22-12-5-6-14-24-22)15-13-20-9-3-2-4-10-20/h2-12,14,16H,13,15,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCGQJIXQDQIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Alkylation

2-(m-Tolyl)acetic acid is synthesized via Friedel-Crafts acylation of toluene using chloroacetyl chloride in the presence of AlCl₃. The reaction proceeds via electrophilic substitution at the meta position due to steric and electronic directing effects of the methyl group:

$$

\text{Toluene} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{2-(m-Tolyl)acetyl chloride} \xrightarrow{\text{Hydrolysis}} \text{2-(m-Tolyl)acetic acid}

$$

Grignard Reaction with Subsequent Carboxylation

An alternative route involves quenching m-tolylmagnesium bromide with CO₂ to form 2-(m-tolyl)acetic acid:

$$

\text{m-TolylMgBr} + \text{CO}_2 \rightarrow \text{2-(m-Tolyl)acetic acid}

$$

This method achieves 70–80% purity, necessitating further purification via column chromatography (petroleum ether/EtOAc = 5:1).

Preparation of N-Phenethyl-N-(Pyridin-2-ylmethyl)amine

Reductive Amination

Phenethylamine reacts with pyridine-2-carbaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) to form the secondary amine:

$$

\text{Phenethylamine} + \text{Pyridine-2-carbaldehyde} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{N-Phenethyl-N-(pyridin-2-ylmethyl)amine}

$$

Optimized Conditions :

Sequential Alkylation

Phenethylamine undergoes alkylation with 2-(bromomethyl)pyridine under basic conditions:

$$

\text{Phenethylamine} + \text{2-(Bromomethyl)pyridine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-Phenethyl-N-(pyridin-2-ylmethyl)amine}

$$

Challenges : Over-alkylation to quaternary ammonium salts necessitates controlled stoichiometry (1:1 amine-to-alkylating agent ratio). Yield: 75–80%.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

2-(m-Tolyl)acetic acid is activated with EDCl/HOBt and coupled to N-phenethyl-N-(pyridin-2-ylmethyl)amine:

$$

\text{2-(m-Tolyl)acetic acid} + \text{Amine} \xrightarrow{\text{EDCl, HOBt, DIPEA}} \text{Target compound}

$$

Data Table 1 : Optimization of Coupling Agents

| Coupling Agent | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCl/HOBt | DCM | DIPEA | 82 | 98 |

| HATU | DMF | DIPEA | 88 | 99 |

| TBTU | DCM | Lutidine | 85 | 97 |

Catalytic Imine-Isocyanate Cycloaddition

Adapting methodologies from α-amino amide synthesis, an imine derived from phenethylamine and pyridine-2-carbaldehyde reacts with 2-(m-tolyl)acetyl isocyanate under iridium catalysis:

$$

\text{Imine} + \text{Isocyanate} \xrightarrow{\text{Ir-8, Cy}_2\text{NMe}} \text{Target compound}

$$

Conditions :

- Catalyst: Ir-8 (1 mol%)

- Base: Dicyclohexylmethylamine (Cy₂NMe)

- Solvent: Toluene/DMSO (5:1)

- Yield: 78–83%.

Palladium-Catalyzed Carbonylation

Benzylic ammonium salts derived from m-tolylmethyl precursors undergo carbonylation with CO and the tertiary amine in the presence of PdCl₂(dppf):

$$

\text{Benzylic ammonium salt} + \text{CO} + \text{Amine} \xrightarrow{\text{PdCl}2(\text{dppf}), \text{PPh}3} \text{Target compound}

$$

Data Table 2 : Scale-Up Parameters (10 mmol scale)

| Parameter | Value |

|---|---|

| Catalyst Loading | 3 mol% PdCl₂(dppf) |

| Ligand | 30 mol% PPh₃ |

| Solvent | Toluene/DMSO (5:1) |

| Temperature | 100°C |

| Yield | 68% |

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Calculated : C₂₃H₂₅N₂O⁺ [M+H]⁺: 369.1961

- Observed : 369.1964.

Analyse Chemischer Reaktionen

Types of Reactions

N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: This might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: This could involve nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a phenethyl group, a pyridin-2-ylmethyl group, and an m-tolyl group attached to an acetamide backbone. The synthesis typically involves multi-step organic reactions:

- Formation of the Acetamide Backbone : This can be achieved by reacting an appropriate acyl chloride with an amine.

- Introduction of the Phenethyl Group : This step may involve a Friedel-Crafts alkylation reaction.

- Attachment of the Pyridin-2-ylmethyl Group : This could be accomplished through a nucleophilic substitution reaction.

- Incorporation of the m-Tolyl Group : This might involve coupling reactions like Suzuki or Heck reactions.

The optimization of these synthetic routes is crucial for maximizing yield and purity while minimizing environmental impact.

Chemistry

N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide serves as a valuable building block for more complex molecules. Its structural characteristics allow it to be used in the synthesis of derivatives with varied functionalities, which can lead to the development of new materials or catalysts.

Biology

The compound shows potential for studying enzyme interactions and receptor binding. Its ability to modulate biological pathways makes it a candidate for use in biochemical assays and as a ligand in receptor studies. Specifically, it may interact with enzymes or receptors, influencing their activity through competitive inhibition or allosteric modulation.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic applications. Its potential anti-inflammatory and analgesic properties are of particular interest, as compounds with similar structures have shown promise in drug development targeting specific biological pathways. The compound's interaction with molecular targets could lead to novel treatments for various diseases.

Recent studies have highlighted the biological activity of similar compounds, suggesting that this compound could exhibit comparable effects. For example:

- Anti-inflammatory Activity : Compounds with similar structural motifs have been shown to reduce inflammation in various models.

- Analgesic Properties : The ability to interact with pain pathways suggests potential use in pain management therapies.

- Enzyme Inhibition : Structure-activity relationship studies indicate that modifications to the compound can enhance its potency as an enzyme inhibitor.

Wirkmechanismus

The mechanism of action of N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. This could involve binding to active sites or allosteric sites, leading to changes in protein conformation and function.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Acetamide Derivatives

*Calculated using molecular formula.

Structural Features and Bioactivity Trends

The cytotoxic activity of 2-chloro-N-{5-[...]thiadiazol-2-yl}-acetamide (IC₅₀ = 1.8 µM) highlights the role of halogenation and heterocyclic moieties (thiadiazole) in anticancer drug design .

Synthesis Methodologies :

- Thioether-linked compounds (e.g., 2m) are synthesized via CuI/L-proline-catalyzed aromatic nucleophilic substitution, enabling efficient C–S bond formation .

- Halogenated derivatives (e.g., ) often employ chloroacetyl chloride or metal-catalyzed reactions for functional group introduction .

Electronic and Steric Considerations: Quantum chemical studies on related acetamide complexes (e.g., copper(II) complexes in ) reveal that electron-donating groups (e.g., pyridine) stabilize metal coordination, suggesting the target compound’s pyridinylmethyl group could facilitate similar interactions .

Key Research Findings

- Anti-Inflammatory Potential: Pyrimidine and pyridine derivatives with thio-N-(m-tolyl)acetamide side chains (e.g., 2a–n) show promise in targeting hydrophobic regions of PA subunits, critical for anti-inflammatory activity .

- Cytotoxicity: Phenoxy-thiadiazole acetamides () demonstrate selective cytotoxicity, underscoring the importance of heterocyclic diversity in anticancer design .

- Computational Insights : Density functional theory (DFT) studies on analogous ligands () support the role of electronic effects in modulating biological activity, a factor relevant to the target compound’s pyridinylmethyl group .

Biologische Aktivität

N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide is an organic compound belonging to the class of amides, characterized by a complex structure that includes a phenethyl group, a pyridin-2-ylmethyl group, and an m-tolyl group attached to an acetamide backbone. This compound has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding may occur at active sites or allosteric sites, leading to modulation of enzyme activity or receptor signaling pathways. This interaction could result in various physiological effects, including anti-inflammatory and analgesic properties.

2. Anti-inflammatory and Analgesic Effects

Compounds related to this compound have been investigated for their anti-inflammatory and analgesic properties. The presence of the pyridine ring often enhances interaction with biological targets involved in pain pathways, suggesting potential therapeutic applications in pain management.

3. Cytotoxicity Against Cancer Cell Lines

Preliminary studies indicate that structurally related compounds have shown cytotoxic effects against various cancer cell lines. For example, certain phenyl-substituted amides have demonstrated significant inhibitory effects on the growth of cancer cells such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values reported for these compounds range from micromolar to nanomolar concentrations, highlighting their potential as anticancer agents.

Structure–Activity Relationship (SAR)

A detailed analysis of the structure–activity relationship (SAR) for similar compounds reveals that modifications in the substituents significantly influence biological activity. For instance, variations in the aromatic rings or the presence of electron-withdrawing groups can enhance potency and selectivity against specific biological targets.

| Compound | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound 1 | C6H5-C-N-C-C6H4 | 10 | Antimicrobial |

| Compound 2 | C6H4-CH3-C-N-C-C5H4 | 5 | Anti-inflammatory |

| Compound 3 | C5H4N-CH2-C6H4 | 0.1 | Cytotoxic against MCF7 |

Case Studies

- Case Study on Analgesic Properties : A study involving N-acyl derivatives demonstrated that modifications to the acetamide backbone could lead to enhanced analgesic effects in animal models, suggesting that this compound may similarly exhibit such properties.

- Cytotoxicity Evaluation : In vitro studies on related compounds showed significant cytotoxicity against A549 cell lines with IC50 values ranging from 0.5 µM to 10 µM, indicating that further investigation into this compound could yield valuable insights into its anticancer potential.

Q & A

Q. What are the optimal synthetic routes for preparing N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step alkylation and condensation reactions. For example:

- Substitution : React m-toluidine with 2-chloroacetyl chloride to form 2-chloro-N-(m-tolyl)acetamide (as seen in structurally analogous compounds) .

- Alkylation : Use phenethylamine and pyridin-2-ylmethanol under alkaline conditions for sequential N-alkylation .

- Purification : Recrystallization from ethanol/water mixtures yields pure crystals .

Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio for amine:chloroacetyl chloride), use anhydrous solvents (e.g., dichloromethane), and monitor reaction progress via TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Methodological Answer:

- 1H/13C NMR : Identify protons on the pyridine ring (δ ~8.5 ppm), m-tolyl methyl (δ ~2.3 ppm), and acetamide NH (δ ~10 ppm) .

- LC-MS : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~405 for C23H25N2O2) .

- Elemental Analysis : Validate purity (e.g., C: 68.3%, H: 6.2%, N: 6.9%) .

- X-ray Crystallography (if applicable): Report space group (e.g., orthorhombic Pbca), hydrogen bonding (N–H···O), and R-values (e.g., R1 = 0.073) .

Q. How can impurities be minimized during synthesis, and what purification strategies are effective?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted intermediates .

- Recrystallization : Ethanol/water mixtures (1:1) yield high-purity crystals with minimal solvent residues .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect and quantify impurities <1% .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its crystallographic packing and stability?

Methodological Answer:

- X-ray Diffraction : Reveals non-planar cyclobutane rings (e.g., 25.9° dihedral angle in related structures) stabilized by N–H···O and C–H···O hydrogen bonds .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 12% H-bond contribution) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows melting points ~190–203°C, correlating with packing efficiency .

Q. What experimental designs are used to evaluate receptor binding affinity, such as dopamine D2-like receptors?

Methodological Answer:

- Radioligand Binding Assays : Compete with [3H]N-methylspiperone in HEK293 cells expressing D2R/D3R/D4R. Calculate IC50 using nonlinear regression .

- Functional Assays : β-arrestin recruitment or cAMP inhibition (EC50/IC50) to assess agonist/antagonist profiles .

- Control Strategies : Include reference ligands (e.g., A-412997 for D4R) and validate receptor expression via Western blot .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

- Substituent Variation : Modify pyridine (e.g., 6-methoxyimidazo[1,2-b]pyridazine) or m-tolyl groups (e.g., halogenation) to assess bioactivity .

- Computational Modeling : Dock optimized structures into receptor active sites (e.g., D4R using AutoDock Vina) to predict binding modes .

- Data Analysis : Correlate logP (e.g., ~3.2) with cellular permeability using Caco-2 assays .

Q. What advanced computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Analyze HOMO-LUMO gaps (~4.5 eV) and MESP maps to identify nucleophilic/electrophilic sites .

- MD Simulations : Simulate solvation in explicit water (AMBER force field) to assess conformational stability .

- ADMET Prediction : Use SwissADME to estimate bioavailability (%ABS >70) and CYP450 interactions .

Q. How are bioactivity assays (e.g., antimicrobial, antiviral) designed for this compound?

Methodological Answer:

- MIC Testing : Against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (0.5–128 μg/mL) .

- Antiviral Assays : Inhibit influenza PA-PB1 interaction using fluorescence polarization (IC50 <10 μM) .

- Cytotoxicity : MTT assays on HEK293 or HepG2 cells (CC50 >100 μM ensures selectivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.